Faropenem Impurity Sodium Salt
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Overview
Description
Faropenem Impurity Sodium Salt is a chemical compound related to Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its resistance to some forms of extended-spectrum beta-lactamase and is used in the treatment of various bacterial infections . This compound is often studied to understand the purity and stability of Faropenem formulations.
Mechanism of Action
Target of Action
Faropenem Impurity Sodium Salt primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, which is crucial for the survival and integrity of bacteria .
Mode of Action
This compound works by inhibiting the formation of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This interaction with its targets leads to the death of the bacteria, thereby helping to treat the infection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the transpeptidase enzyme, this compound prevents the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the peptidoglycan synthesis pathway leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death .
Pharmacokinetics
It’s known that the efficacy of penem antibiotics like this compound can depend on underlying antibiotic resistance mechanisms . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . This leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death . This makes this compound an effective treatment for bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of this compound . Additionally, the development of antibiotic resistance can also impact the effectiveness of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Faropenem Impurity Sodium Salt, like Faropenem, is likely to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The nature of these interactions involves the formation of a covalent bond with the PBPs, which inhibits their activity and disrupts cell wall synthesis .
Cellular Effects
This compound may influence cell function by disrupting cell wall synthesis, leading to cell lysis This could impact various cellular processes, including cell division and growth
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Faropenem. It may bind to PBPs and inhibit their activity, disrupting the synthesis of the bacterial cell wall . This could lead to cell lysis and death. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas for future investigation.
Metabolic Pathways
It is likely to interact with enzymes involved in cell wall synthesis, such as PBPs
Preparation Methods
The preparation of Faropenem Impurity Sodium Salt involves several synthetic routes and reaction conditions. One method includes the use of chlorine oxalic acid to p-Nitrobenzyl, which effectively prevents the generation of polymerization species impurity, thereby increasing feedstock conversion and product yield . Another method involves treating the compound with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . Industrial production methods often focus on optimizing these reactions to improve yield and purity.
Chemical Reactions Analysis
Faropenem Impurity Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorine oxalic acid, palladium complexes, and alkali metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation under acidic conditions can remove silylation protection groups and p-Nitrobenzyl protection groups, leading to the formation of purified this compound .
Scientific Research Applications
Faropenem Impurity Sodium Salt has several scientific research applications. In chemistry, it is used to study the stability and purity of Faropenem formulations. In biology and medicine, it is used in trials studying the treatment of bacterial infections such as tuberculosis, pulmonary tuberculosis, and community-acquired pneumonia . The compound is also used in industrial applications to develop and optimize production methods for Faropenem and its related compounds.
Comparison with Similar Compounds
Faropenem Impurity Sodium Salt can be compared with other similar compounds such as Faropenem Epimer Impurity Sodium Salt and Faropenem-D7 Sodium Salt . These compounds share similar chemical structures and mechanisms of action but may differ in their stability, purity, and specific applications. This compound is unique in its specific use for studying the purity and stability of Faropenem formulations, making it a valuable compound in pharmaceutical research and development.
Properties
CAS No. |
195716-77-9 |
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Molecular Formula |
C12H14NO5S. Na |
Molecular Weight |
284.31 22.99 |
Appearance |
White to light brown powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |
Origin of Product |
United States |
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